molecular formula C9H9BrN2O2 B1389846 4-[(2-Bromoacetyl)amino]benzamide CAS No. 1138445-66-5

4-[(2-Bromoacetyl)amino]benzamide

Cat. No.: B1389846
CAS No.: 1138445-66-5
M. Wt: 257.08 g/mol
InChI Key: MIZGGLVDTRCODC-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]benzamide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromoacetyl group attached to an amino benzamide structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-[(2-Bromoacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

[ \text{4-aminobenzamide} + \text{bromoacetyl bromide} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

4-[(2-Bromoacetyl)amino]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-[(2-Bromoacetyl)amino]benzamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]benzamide involves its interaction with biological molecules, particularly proteins. The bromoacetyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function and interactions . This property is exploited in proteomics research to study protein dynamics and interactions.

Comparison with Similar Compounds

Similar compounds to 4-[(2-Bromoacetyl)amino]benzamide include:

Compared to these compounds, this compound is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGGLVDTRCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299437
Record name 4-[(2-Bromoacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-66-5
Record name 4-[(2-Bromoacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Bromoacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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